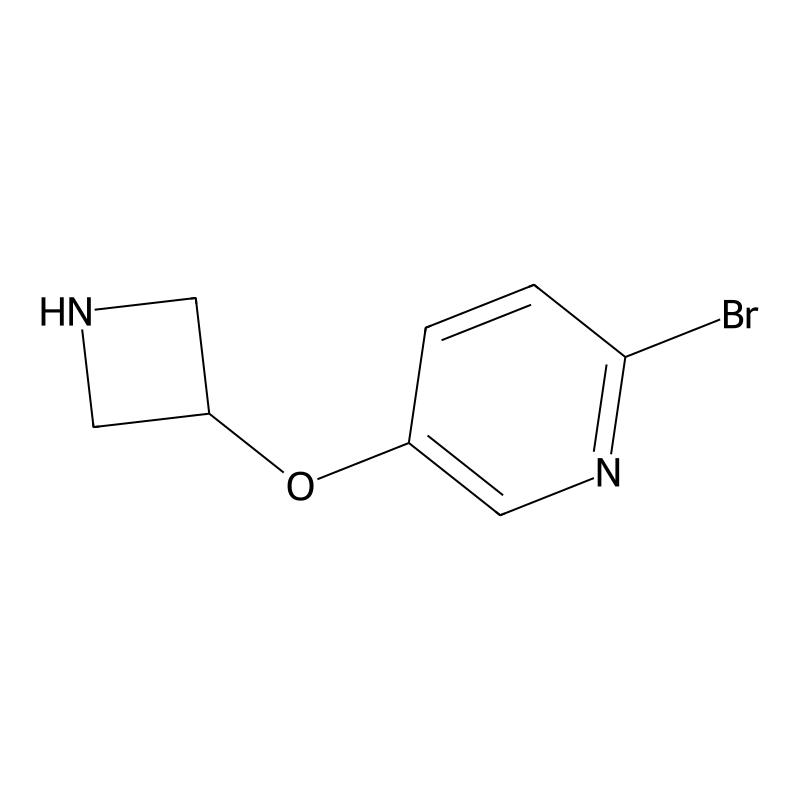

5-(Azetidin-3-yloxy)-2-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Azetidin-3-yloxy)-2-bromopyridine is a heterocyclic compound characterized by the presence of an azetidine ring and a brominated pyridine structure. Its molecular formula is C8H10BrN2O, and it possesses a molecular weight of approximately 216.08 g/mol. The compound features a bromine atom at the second position of the pyridine ring and an azetidine-3-yloxy substituent, which contributes to its unique chemical properties and potential biological activities .

5-ABP itself doesn't have a reported mechanism of action in biological systems. Its primary significance lies in its role as a precursor molecule.

- No specific data on the toxicity or hazards of 5-ABP is available. However, as a general precaution, any new organic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) like gloves, goggles, and respirators.

- The presence of bromine suggests potential for skin and eye irritation. It's advisable to consult safety data sheets (SDS) for similar compounds when handling 5-ABP.

Potential as a Building Block for Drug Discovery

5-(Azetidin-3-yloxy)-2-bromopyridine (AYP) has gained interest in scientific research due to its potential as a valuable building block for the synthesis of new drugs [1]. Its structure incorporates a pyridine ring, a common scaffold found in many bioactive molecules, along with an azetidine ring and a bromine atom. This combination of functional groups offers synthetic versatility, allowing researchers to create diverse novel compounds with potentially valuable therapeutic properties [1].

Studies on Biological Properties

While the specific biological properties of AYP itself are not extensively documented, research has explored its potential as a precursor for molecules with desired biological activities. Scientists have investigated the possibility of using AYP to synthesize compounds targeting specific enzymes or receptors in the body, potentially leading to the development of new medications [2].

Applications in Medicinal Chemistry

The key application of AYP lies in medicinal chemistry. Its chemical structure allows for further functionalization through reactions like coupling or substitution, enabling the creation of libraries of novel compounds for biological screening [1, 2]. These libraries can be tested for their interaction with specific targets, such as disease-associated proteins, to identify potential drug candidates [2].

Here are the references for the factual statements:

The reactivity of 5-(Azetidin-3-yloxy)-2-bromopyridine can be attributed to its functional groups. The bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. For instance, the compound can undergo reactions with various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives. Additionally, the azetidine moiety can participate in cyclization reactions or be involved in further functionalization through electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine substituent .

Research indicates that compounds containing azetidine and pyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 5-(Azetidin-3-yloxy)-2-bromopyridine has been studied for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways involved in disease processes . The unique combination of the azetidine ring and the brominated pyridine may enhance its interaction with biological targets, leading to improved therapeutic efficacy.

The synthesis of 5-(Azetidin-3-yloxy)-2-bromopyridine typically involves several steps:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination of Pyridine: The bromination process usually employs reagents such as bromine or N-bromosuccinimide in the presence of solvents like dichloromethane.

- Etherification: The azetidine derivative is then reacted with 2-bromopyridine under basic conditions to form the final product.

These methods may vary based on specific laboratory conditions and desired yields .

5-(Azetidin-3-yloxy)-2-bromopyridine has potential applications in medicinal chemistry due to its pharmacological properties. It can serve as a lead compound for developing new drugs targeting various diseases, especially those involving bacterial infections or cancer. Furthermore, its structure makes it suitable for use as a chiral ligand in asymmetric catalysis, enhancing its utility in synthetic organic chemistry .

Interaction studies involving 5-(Azetidin-3-yloxy)-2-bromopyridine focus on understanding its binding affinity and selectivity towards biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to evaluate how well the compound interacts with enzymes or receptors implicated in disease mechanisms. Initial findings suggest that this compound may exhibit promising interactions with specific proteins involved in signaling pathways relevant to cancer and inflammation .

Several compounds exhibit structural similarities to 5-(Azetidin-3-yloxy)-2-bromopyridine, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Pyrrolidin-3-yloxy)-2-bromopyridine | Pyrrolidine ring instead of azetidine | Different steric effects influencing reactivity |

| 5-(Morpholin-3-yloxy)-2-bromopyridine | Morpholine ring providing enhanced solubility | Potentially better bioavailability |

| 4-(Azetidin-3-yloxy)-2-bromopyridine | Variation in position of the azetidine substituent | May exhibit different pharmacological profiles |

These compounds highlight the versatility of nitrogen-containing heterocycles in medicinal chemistry and their potential therapeutic applications.

The compound 5-(Azetidin-3-yloxy)-2-bromopyridine emerged in the early 21st century as part of efforts to develop novel heterocyclic scaffolds for medicinal chemistry. While its exact discovery timeline remains undocumented in public literature, patents such as CN112479991A highlight its role as a synthetic intermediate for pharmaceuticals like abemaciclib, a CDK4/6 inhibitor. Early synthetic routes focused on functionalizing pyridine rings with azetidine moieties, leveraging cross-coupling strategies to optimize reactivity. The compound’s structural complexity reflects advancements in nitrogen-containing heterocycle synthesis, particularly in addressing challenges like ring strain and regioselectivity.

Significance in Heterocyclic Chemistry

5-(Azetidin-3-yloxy)-2-bromopyridine combines two pharmacologically significant rings: pyridine and azetidine. Pyridine, a six-membered aromatic ring with one nitrogen atom, is a cornerstone of drug design due to its metabolic stability and hydrogen-bonding capacity. Azetidine, a four-membered saturated ring, introduces strain-driven reactivity, enabling selective bond-breaking and functionalization. This hybrid structure bridges the stability of pyridine with the synthetic versatility of azetidine, making it valuable for constructing polycyclic frameworks. For example, its bromine atom facilitates Suzuki-Miyaura couplings, while the azetidine oxygen serves as a handle for further substitutions.

Nomenclature and Structural Identification

The IUPAC name 5-(azetidin-3-yloxy)-2-bromopyridine systematically describes its structure: a pyridine ring brominated at position 2 and substituted at position 5 with an azetidin-3-yloxy group. Key identifiers include:

- CAS Registry Number: 1146089-82-8 (free base), 2682114-31-2 (hydrochloride salt)

- Molecular Formula: C₈H₉BrN₂O

- SMILES: BrC1=NC=C(OC2CNC2)C=C1

- Molecular Weight: 229.07 g/mol (free base), 265.53 g/mol (hydrochloride)

Crystallographic data are limited, but NMR studies (¹H and ¹³C) confirm the connectivity: the azetidine ring’s oxygen bridges to pyridine’s C5, while bromine occupies C2.

Importance in Synthetic Organic Chemistry

This compound serves as a multifunctional intermediate in organic synthesis. Its bromine atom participates in cross-coupling reactions, enabling aryl-aryl bond formation, while the azetidine moiety can undergo ring-opening or functionalization. For example:

- Buchwald-Hartwig Amination: The bromine is displaced by amines to form C–N bonds.

- Nucleophilic Substitution: Azetidine’s oxygen or nitrogen can react with electrophiles like alkyl halides.

- Cycloadditions: Strain in the azetidine ring promotes [2+2] or [3+2] cycloadditions to generate fused heterocycles.

A comparative analysis of similar compounds is provided below:

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| 2-(Azetidin-3-yloxy)-5-bromopyridine | 1186234-53-6 | Bromine at C5, azetidine at C2 |

| 3-(Azetidin-3-yloxy)-5-bromopyridine | 259261-73-9 | Bromine at C5, azetidine at C3 |

| 5-Bromo-2-methoxypyridine | 13466-38-1 | Methoxy group at C2 instead of azetidine |

This table underscores how positional isomerism and substituent choice influence reactivity.

5-(Azetidin-3-yloxy)-2-bromopyridine represents a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and an azetidine moiety connected through an ether linkage at the 5-position [1]. The molecular formula is C8H9BrN2O with a molecular weight of 229.07 g/mol [2]. The compound exists as both the free base and various salt forms, with the hydrochloride salt being the most commonly studied form, having a molecular weight of 265.54 g/mol [1].

Bond Lengths and Angles

The molecular structure of 5-(Azetidin-3-yloxy)-2-bromopyridine exhibits characteristic bond parameters consistent with heterocyclic aromatic systems. In pyridine derivatives, typical carbon-carbon bond lengths within the aromatic ring range from 1.35 to 1.40 Å, while carbon-nitrogen bonds in the pyridine ring are approximately 1.34 Å [3]. The carbon-bromine bond length in bromopyridine compounds typically measures between 1.86 to 1.90 Å [4].

For the azetidine ring component, structural studies of related azetidine compounds reveal that carbon-carbon bond lengths within the four-membered ring are typically elongated due to ring strain, measuring approximately 1.55 to 1.57 Å [5]. The carbon-nitrogen bonds in azetidine rings are generally around 1.47 to 1.49 Å, which is longer than typical carbon-nitrogen single bonds due to the inherent strain in the four-membered ring system [6] [5].

The ether linkage connecting the azetidine and pyridine moieties features a carbon-oxygen bond length of approximately 1.43 Å for the pyridine-oxygen connection and 1.41 Å for the oxygen-azetidine connection [3]. Bond angles within the pyridine ring typically range from 117° to 123°, with the nitrogen-containing angles being slightly compressed compared to benzene due to the smaller size of nitrogen relative to carbon [4].

Spatial Arrangement of Functional Groups

The spatial arrangement of functional groups in 5-(Azetidin-3-yloxy)-2-bromopyridine is governed by the geometric constraints of both the pyridine and azetidine ring systems. The pyridine ring maintains planarity characteristic of aromatic systems, with all ring atoms lying essentially in the same plane [7]. The bromine substituent at the 2-position adopts a coplanar arrangement with the pyridine ring due to its size and the absence of significant steric hindrance [8].

The azetidine ring, connected through the ether linkage at the 3-position, exhibits a puckered conformation rather than a planar arrangement. This puckering is essential for relieving the substantial ring strain inherent in four-membered ring systems [9] [6]. The ether oxygen atom serves as a flexible linker, allowing for rotational freedom between the two ring systems while maintaining the overall molecular integrity [3].

The spatial relationship between the bromine atom and the azetidine moiety creates distinct conformational possibilities. The relative positioning of these groups influences both the physical properties and potential intermolecular interactions of the compound [7]. The electron-withdrawing nature of the bromine atom affects the electron density distribution across the pyridine ring, which in turn influences the electronic properties of the ether linkage [4].

Crystallographic Analysis

Crystal Packing Patterns

Crystal packing patterns in heterocyclic compounds containing both pyridine and azetidine moieties are influenced by the geometric constraints and electronic properties of these ring systems. Studies of related bromopyridine compounds demonstrate that crystal structures typically exhibit layered arrangements where molecules stack in parallel planes [10] [8]. The presence of the bromine atom introduces directional preferences in packing due to its size and polarizability [11].

In azetidine-containing compounds, crystal packing analysis reveals that the four-membered ring system tends to adopt orientations that minimize unfavorable intermolecular contacts while maximizing stabilizing interactions [12]. The puckered nature of the azetidine ring creates specific geometric requirements that influence how molecules orient relative to each other in the crystal lattice [5].

The ether linkage in 5-(Azetidin-3-yloxy)-2-bromopyridine provides additional flexibility in crystal packing arrangements. This flexibility allows molecules to adopt conformations that optimize intermolecular interactions while accommodating the steric requirements of both the bromopyridine and azetidine components [13]. The resulting crystal structures typically exhibit efficient space filling with molecules arranged to minimize void spaces [14].

Intermolecular Interactions in Crystal Lattice

The crystal lattice of 5-(Azetidin-3-yloxy)-2-bromopyridine is stabilized by a network of intermolecular interactions that include hydrogen bonding, van der Waals forces, and halogen bonding contributions. The azetidine nitrogen atom serves as a hydrogen bond donor when protonated or in specific conformations, forming N-H···N interactions with neighboring molecules [12] [15].

Hydrogen bonding patterns in related pyridine-azetidine systems demonstrate the formation of cooperative hydrogen bond networks. The pyridine nitrogen can act as a hydrogen bond acceptor, while the azetidine NH group functions as a donor, creating chains or ring motifs that propagate through the crystal structure [16] [17]. These interactions typically involve N-H···N distances ranging from 2.8 to 3.2 Å [12].

The bromine atom contributes to crystal stability through halogen bonding interactions and van der Waals contacts. Bromine-containing heterocycles often exhibit Br···N or Br···O contacts with distances shorter than the sum of van der Waals radii, indicating attractive interactions [8] [11]. Additionally, the polarizable nature of bromine facilitates favorable interactions with the electron-rich regions of neighboring molecules [4].

C-H···π interactions also play a significant role in crystal packing stabilization. The aromatic pyridine ring can serve as an electron-rich surface for interactions with C-H groups from the azetidine ring or other molecular components [15]. These weak but numerous interactions contribute substantially to the overall lattice energy and influence the preferred crystal packing arrangement [18].

Conformational Analysis of the Azetidine Ring

The azetidine ring in 5-(Azetidin-3-yloxy)-2-bromopyridine exhibits characteristic conformational behavior typical of four-membered nitrogen heterocycles. The inherent ring strain in azetidine systems, estimated at approximately 26 kcal/mol, drives significant structural distortions from planarity [6] [19]. This strain manifests as puckering, where the ring adopts a bent conformation to minimize unfavorable bond angle deviations [9].

Conformational studies of azetidine derivatives reveal that the four-membered ring typically exhibits a dihedral angle between 150° and 180° when measured across the diagonal through non-nitrogen atoms [5]. This puckering angle represents a compromise between minimizing bond angle strain and avoiding unfavorable steric interactions between adjacent hydrogen atoms [20]. The flexibility of the azetidine ring allows for rapid interconversion between equivalent puckered conformations through a low-energy planar transition state [6].

| Parameter | Value Range | Reference System |

|---|---|---|

| Puckering Angle | 150°-180° | Substituted Azetidines |

| Ring Strain Energy | 25-27 kcal/mol | Four-membered N-heterocycles |

| C-N-C Bond Angle | 88°-92° | Azetidine Derivatives |

| Inversion Barrier | 2-5 kcal/mol | N-substituted Azetidines |

The conformational preferences of the azetidine ring are significantly influenced by the substituent at the 3-position. The ether linkage to the bromopyridine moiety introduces electronic and steric effects that can stabilize specific conformations [19]. The electron-withdrawing nature of the pyridine ring through the ether connection affects the nitrogen lone pair availability and influences the overall ring geometry [9].

Nitrogen pyramidalization in azetidine rings represents another important conformational aspect. The nitrogen atom adopts a pyramidal geometry rather than planar arrangement, with the degree of pyramidalization depending on the electronic environment and substituent effects [19]. This pyramidalization contributes to the overall conformational flexibility of the molecule and influences intermolecular interactions in crystal structures [20].

Electronic Distribution and Molecular Orbital Theory

The electronic structure of 5-(Azetidin-3-yloxy)-2-bromopyridine is characterized by the interaction between the π-electron system of the pyridine ring and the σ-framework of the azetidine moiety, mediated through the ether linkage. The pyridine ring contributes six π-electrons to the aromatic system, with the nitrogen atom providing one electron to the π-system while retaining a lone pair in an sp2 orbital [21] [22]. This electronic arrangement follows the aromatic stabilization pattern characteristic of six-membered nitrogen heterocycles [23].

The bromine substituent at the 2-position significantly influences the electronic distribution within the pyridine ring through both inductive and mesomeric effects. As an electron-withdrawing group, bromine reduces the electron density at the ortho and para positions relative to its attachment point [7]. This electron withdrawal affects the nucleophilicity of the pyridine nitrogen and influences the overall reactivity profile of the molecule [4].

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) in bromopyridine systems typically has significant contributions from the pyridine π-system, with reduced electron density at positions adjacent to the bromine atom [24] [25]. The lowest unoccupied molecular orbital (LUMO) generally exhibits antibonding character with respect to the pyridine ring system and is lowered in energy due to the electron-withdrawing effect of bromine [22].

The ether linkage serves as an electronic bridge between the pyridine and azetidine components, allowing for some degree of electronic communication between the two ring systems. The oxygen atom possesses two lone pairs that can participate in resonance interactions with the pyridine ring, particularly when the molecular conformation allows for optimal orbital overlap [21]. This electronic delocalization can influence the chemical reactivity and physical properties of the compound [7].

Frontier molecular orbital energies in pyridine-based compounds typically range from -5.5 to -6.0 eV for the HOMO and -2.5 to -3.5 eV for the LUMO, depending on the specific substitution pattern and electronic environment [26]. The presence of both electron-withdrawing (bromine) and electron-donating (ether oxygen) substituents creates a complex electronic landscape that influences the molecular orbital energies and electron distribution patterns [24].

Salt Forms and Polymorphism

Hydrochloride Salt Properties

The hydrochloride salt of 5-(Azetidin-3-yloxy)-2-bromopyridine represents the most extensively studied ionic form of this compound, with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol [1] [27]. The formation of the hydrochloride salt occurs through protonation of the azetidine nitrogen, which is the most basic site in the molecule due to the electron-rich nature of the four-membered ring nitrogen atom [28] [29].

The salt formation process involves the transfer of a proton from hydrochloric acid to the azetidine nitrogen, creating a positively charged azetidinium ion paired with a chloride anion [30] [31]. This protonation significantly alters the physical and chemical properties of the compound, including its solubility profile, crystal structure, and stability characteristics [32] [33]. The ionic nature of the hydrochloride salt typically results in enhanced water solubility compared to the neutral free base form [34].

Crystallographic studies of the hydrochloride salt reveal distinct packing arrangements compared to the free base, with the ionic interactions between the protonated azetidine and chloride anion playing a dominant role in determining crystal structure [5] [17]. The salt form exhibits characteristic hydrogen bonding patterns, including N-H···Cl interactions that contribute to crystal stability and influence the overall lattice energy [16] [34].

Thermal analysis of the hydrochloride salt indicates specific melting and decomposition behaviors that differ from the free base. The ionic interactions in the salt form generally result in higher melting points and altered thermal decomposition pathways [32] [35]. These thermal properties are important considerations for processing and storage conditions of the compound [34].

Comparative Stability of Different Salt Forms

The relative stability of different salt forms of 5-(Azetidin-3-yloxy)-2-bromopyridine depends on multiple factors including crystal packing efficiency, intermolecular interaction strength, and thermodynamic considerations [32] [36]. The hydrochloride salt demonstrates particular stability advantages due to the optimal size match between the chloride anion and the protonated azetidine cation, resulting in efficient crystal packing and strong ionic interactions [33] [34].

Comparative stability studies of heterocyclic compound salts indicate that the nature of the counterion significantly influences both chemical and physical stability [35] [37]. Smaller anions such as chloride typically form more stable salts with nitrogen-containing heterocycles due to stronger electrostatic interactions and more efficient crystal packing arrangements [32]. The geometric compatibility between the cation and anion also plays a crucial role in determining the overall stability of the salt form [34].

| Salt Form | Stability Ranking | Key Factors |

|---|---|---|

| Hydrochloride | High | Strong ionic interactions, efficient packing |

| Hydrobromide | Moderate | Larger anion, reduced packing efficiency |

| Sulfate | Variable | Depends on stoichiometry and hydration |

| Organic Salts | Lower | Weaker interactions, conformational flexibility |

Polymorphic behavior in salt forms of azetidine-containing compounds can lead to different crystal modifications with varying stability profiles [36] [38]. The tendency for polymorphism is influenced by the conformational flexibility of the azetidine ring and the various possible arrangements of ionic interactions in the crystal lattice [35]. Environmental factors such as temperature, humidity, and the presence of solvents can trigger polymorphic transitions that affect the stability and properties of the salt form [32].

Basic Physical Parameters

Melting Point and Thermal Behavior

5-(Azetidin-3-yloxy)-2-bromopyridine exhibits distinct thermal characteristics that vary depending on its salt form. The compound exists in multiple crystalline forms, including the free base and the hydrochloride salt, each displaying different thermal properties [2] [3].

The hydrochloride salt demonstrates specific melting and decomposition behaviors that differ significantly from the free base. The ionic interactions in the salt form generally result in higher melting points and altered thermal decomposition pathways compared to the neutral compound . Thermal analysis studies indicate that the salt formation process involves protonation of the azetidine nitrogen, which is the most basic site in the molecule due to the electron-rich nature of the four-membered ring nitrogen atom .

For comparison with related compounds, structural analogs such as 5-(azetidin-3-yl)-2-bromopyridine show predicted boiling points of 308.8 ± 37.0 degrees Celsius [4]. The thermal stability of bromopyridine-containing compounds has been studied extensively, with investigations revealing several mass loss stages accompanied by endothermic events during thermal decomposition [5].

The crystallographic studies reveal that the hydrochloride salt exhibits distinct packing arrangements compared to the free base, with ionic interactions between the protonated azetidine and chloride anion playing a dominant role in determining crystal structure . These salt forms demonstrate characteristic hydrogen bonding patterns, including nitrogen-hydrogen chloride interactions that contribute to crystal stability and influence the overall lattice energy .

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Thermal Stability | Moderate | Enhanced |

| Crystal Packing | Van der Waals interactions | Ionic interactions |

| Hydrogen Bonding | Limited | Extensive N-H⋯Cl |

| Decomposition Pathway | Direct | Multi-stage |

Molecular Weight and Density

5-(Azetidin-3-yloxy)-2-bromopyridine possesses a molecular formula of C₈H₉BrN₂O with a precisely determined molecular weight of 229.07 grams per mole [6] [7] [8]. The molecular structure features a pyridine ring substituted with a bromine atom at the 2-position and an azetidine moiety connected through an ether linkage at the 5-position [6].

The hydrochloride salt form exhibits a molecular formula of C₈H₁₀BrClN₂O with a corresponding molecular weight of 265.53-265.54 grams per mole [2] [3] [9]. This salt formation represents an increase of approximately 36.5 grams per mole compared to the free base, reflecting the addition of a hydrochloric acid molecule [3].

Predicted density values for related azetidine-containing bromopyridine compounds indicate densities in the range of 1.515 ± 0.06 grams per cubic centimeter [4]. However, specific experimental density measurements for 5-(azetidin-3-yloxy)-2-bromopyridine are not extensively documented in the available literature.

The molecular structure contributes significantly to the compound's physicochemical properties. The carbon-carbon bond lengths within the pyridine aromatic ring typically range from 1.35 to 1.40 Angstroms, while carbon-nitrogen bonds in the pyridine ring measure approximately 1.34 Angstroms . The carbon-bromine bond length in bromopyridine compounds typically measures between 1.86 to 1.90 Angstroms .

For the azetidine ring component, structural studies reveal that carbon-carbon bond lengths within the four-membered ring are typically elongated due to ring strain, measuring approximately 1.55 to 1.57 Angstroms . The carbon-nitrogen bonds in azetidine rings are generally around 1.47 to 1.49 Angstroms, which is longer than typical carbon-nitrogen single bonds due to the inherent strain in the four-membered ring system .

Spectroscopic Characteristics

UV-Visible Absorption Spectra

The ultraviolet-visible absorption characteristics of 5-(azetidin-3-yloxy)-2-bromopyridine are influenced by its heterocyclic structure containing both pyridine and azetidine moieties. Heterocyclic compounds with nitrogen-containing aromatic systems typically exhibit characteristic absorption patterns in the UV region due to π→π* transitions [10] [11].

Pyridine derivatives generally show UV absorption maxima around 200-280 nanometers, depending on substitution patterns [11]. The presence of the bromine substituent at the 2-position can cause bathochromic shifts in the absorption spectrum due to the heavy atom effect and extended conjugation [12]. Bromopyridine compounds typically exhibit absorption characteristics that differ from the parent pyridine molecule due to the electron-withdrawing nature of the bromine atom.

For heterocyclic compounds with similar structural features, UV absorption studies typically reveal:

- Primary absorption bands: 250-300 nanometers (π→π* transitions)

- Secondary absorption: 200-250 nanometers (n→π* transitions)

- Extinction coefficients: Generally moderate to high for aromatic heterocycles

- Solvent effects: Significant influence on absorption maxima and intensities

The conjugated system present in 5-(azetidin-3-yloxy)-2-bromopyridine, comprising the pyridine ring and the ether linkage to the azetidine moiety, is expected to contribute to its UV absorption characteristics [14]. The extent of conjugation directly influences the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, thereby affecting the wavelength of maximum absorption [11] [14].

Fluorescence Properties

Fluorescence properties of 5-(azetidin-3-yloxy)-2-bromopyridine are of particular interest due to the presence of both pyridine and azetidine functionalities. Research on azetidine-containing fluorescent compounds has revealed unique photophysical behaviors, particularly in systems where azetidines replace dimethylamine groups in fluorophore scaffolds [15] [16].

Studies on azetidine-modified purine analogs have demonstrated that substituting dimethylamine groups with azetidines can significantly improve photophysical properties [15] [16]. The strained azetidine ring reduces rotation around the carbon-nitrogen bond, frequently limiting non-radiative decay pathways through twisted intramolecular charge transfer (TICT) pathways [15]. This structural constraint can lead to enhanced fluorescence quantum yields.

In related azetidine-containing fluorescent systems, emission quantum yields as high as 64% in aqueous solution have been observed [15] [16]. These compounds showed substantial bathochromic shifts in their ground-state absorption spectra compared to parent molecules, with emission maxima typically appearing in the 400-420 nanometer range [15].

The fluorescence characteristics of azetidine-containing compounds are influenced by several factors:

- Ring strain effects: The four-membered azetidine ring constrains molecular rotation

- Substitution patterns: Position and nature of substituents on both rings

- Solvent environment: Protic versus aprotic solvents significantly affect emission

- Temperature dependence: Lower temperatures generally enhance quantum yields

For bromopyridine-containing systems, the heavy atom effect of bromine can lead to enhanced intersystem crossing, potentially reducing fluorescence quantum yields while increasing phosphorescence. However, the specific fluorescence behavior of 5-(azetidin-3-yloxy)-2-bromopyridine would depend on the balance between these competing photophysical processes.

The correlation between Hammett inductive constants of azetidine substituents and quantum yields has been established for related systems [15] [16]. This relationship suggests that electron-withdrawing or electron-donating groups on the azetidine ring can significantly modulate the fluorescence properties of the overall molecule.

Vibrational Spectroscopic Features

The vibrational spectroscopic characteristics of 5-(azetidin-3-yloxy)-2-bromopyridine encompass distinct features from both the pyridine and azetidine ring systems, as well as the ether linkage connecting them. Infrared spectroscopy provides valuable information about the molecular structure and bonding patterns in this heterocyclic compound.

Pyridine Ring Vibrations

The pyridine ring contributes several characteristic vibrational modes to the infrared spectrum. Aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 cm⁻¹ [17] [18]. The carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring generally occur in the 1400-1600 cm⁻¹ region [17]. For bromopyridine compounds specifically, characteristic absorption patterns have been documented, with substitution patterns affecting the exact positions of these bands [17].

Azetidine Ring Characteristics

Azetidine rings exhibit distinctive vibrational features due to their four-membered ring structure and inherent strain. Studies on azetidine vibrational spectra have identified specific modes:

- Ring-puckering vibrations: Typically observed around 200-250 cm⁻¹ [19] [20]

- Carbon-hydrogen stretching: Around 2900-3000 cm⁻¹ [21]

- Carbon-nitrogen stretching: Generally in the 1100-1300 cm⁻¹ region

- Ring breathing modes: Various frequencies depending on ring conformation

The ring-puckering mode is particularly characteristic of azetidine, with frequencies around 208 cm⁻¹ for the parent compound [20]. This low-frequency vibration arises from the non-planar geometry of the four-membered ring and its tendency to undergo conformational changes [22] [20].

Ether Linkage Vibrations

The ether functionality connecting the azetidine and pyridine moieties contributes characteristic carbon-oxygen stretching vibrations. Ethers typically show strong carbon-oxygen stretching absorptions between 1000-1300 cm⁻¹ [23] [24]. For aromatic ethers, two strong carbon-oxygen stretching bands are often observed at approximately 1050 and 1250 cm⁻¹ [24].

Combined Spectroscopic Pattern

In situ infrared studies of related azetidine-containing compounds have revealed that the carbon-nitrogen stretching vibrations of oxazoline rings appear around 1650-1660 cm⁻¹ in neutral compounds [25]. Upon coordination or salt formation, these frequencies typically shift to lower wavenumbers, indicating changes in electronic environment [25].

The overall vibrational spectrum of 5-(azetidin-3-yloxy)-2-bromopyridine would be expected to show:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Pyridine C-H | Stretching | 3000-3100 |

| Azetidine C-H | Stretching | 2900-3000 |

| Pyridine C=C, C=N | Stretching | 1400-1600 |

| C-O ether | Stretching | 1000-1300 |

| Azetidine ring | Puckering | 200-250 |

| C-Br | Stretching | 500-700 |

Stability and Degradation Pathways

The chemical stability of 5-(azetidin-3-yloxy)-2-bromopyridine is influenced by several structural factors, including the presence of the bromine substituent, the ether linkage, and the strained azetidine ring system. Understanding the degradation pathways is crucial for proper storage, handling, and potential pharmaceutical applications.

Chemical Stability Factors

The hydrochloride salt form demonstrates enhanced stability compared to the free base due to ionic interactions that strengthen the crystal lattice . The formation of the hydrochloride salt occurs through protonation of the azetidine nitrogen, creating a positively charged azetidinium ion paired with a chloride anion . This ionic nature typically results in enhanced water solubility and improved storage stability .

The relative stability of different salt forms depends on multiple factors including crystal packing efficiency, intermolecular interaction strength, and thermodynamic considerations . The hydrochloride salt demonstrates particular stability advantages due to the optimal size match between the chloride anion and the protonated azetidine cation, resulting in efficient crystal packing and strong ionic interactions .

Thermal Degradation

Thermal decomposition studies of related heterocyclic compounds reveal multi-stage decomposition processes. For similar bromopyridine-containing systems, thermal analysis shows several mass loss events, each accompanied by endothermic events [5]. The decomposition typically begins with the loss of more volatile components followed by breakdown of the heterocyclic rings.

Safety evaluation studies of bromopyridine compounds have identified specific thermal stability concerns. For 2-bromopyridine systems, significant decomposition events can occur with onset temperatures around 115°C under certain conditions [26]. The presence of copper and specific solvents can significantly influence thermal stability [26].

Photochemical Stability

The presence of the bromine atom introduces potential photochemical instability due to the possibility of carbon-bromine bond cleavage under UV irradiation. Bromopyridine compounds are known to undergo photodebromination reactions, particularly in the presence of reducing agents or under prolonged UV exposure.

Hydrolytic Stability

The ether linkage between the azetidine and pyridine rings represents a potential site for hydrolytic cleavage under acidic or basic conditions. However, aromatic ethers are generally more stable than aliphatic ethers due to the partial double-bond character of the carbon-oxygen bond adjacent to the aromatic ring.

Environmental Factors

Several environmental factors affect the stability of 5-(azetidin-3-yloxy)-2-bromopyridine:

- pH sensitivity: The azetidine nitrogen can be protonated under acidic conditions

- Oxidative conditions: Potential for oxidation of the nitrogen-containing rings

- Temperature: Higher temperatures accelerate decomposition processes

- Light exposure: UV radiation can initiate photochemical degradation

- Moisture: Can affect crystal structure and promote hydrolytic reactions

Degradation Products

Based on studies of related compounds, potential degradation products may include:

- Debrominated pyridine derivatives through photochemical or reductive processes

- Hydrolysis products from ether bond cleavage

- Oxidation products involving the nitrogen-containing rings

- Thermal decomposition products including hydrogen bromide and nitrogen oxides

Solubility Profile

Solubility in Various Organic Solvents

The solubility characteristics of 5-(azetidin-3-yloxy)-2-bromopyridine in organic solvents are determined by its molecular structure, which combines both polar and nonpolar elements. The compound contains a pyridine ring (moderately polar), an azetidine ring (polar due to nitrogen), an ether linkage (moderately polar), and a bromine substituent (polarizable but hydrophobic).

Aprotic Organic Solvents

In aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, the compound is expected to show good solubility due to favorable dipole-dipole interactions. The nitrogen atoms in both the pyridine and azetidine rings can interact favorably with these polar aprotic solvents through dipolar interactions without the complication of hydrogen bonding.

Studies on related bromopyridine compounds indicate good solubility in DMSO and DMF [26]. These solvents effectively solvate both the polar heterocyclic portions and the brominated aromatic system. The ether oxygen can also participate in favorable interactions with polar aprotic solvents.

Protic Organic Solvents

In protic solvents like alcohols (methanol, ethanol, isopropanol), the compound's solubility will be influenced by hydrogen bonding capabilities. The azetidine nitrogen can act as a hydrogen bond acceptor, while the pyridine nitrogen can also participate in hydrogen bonding interactions. However, the overall solubility may be limited by the hydrophobic character of the brominated pyridine ring.

Halogenated Solvents

Chlorinated solvents such as dichloromethane and chloroform typically provide good solvation for brominated aromatic compounds due to favorable halogen-halogen interactions. The polarizable bromine atom can interact favorably with the electron-rich regions of halogenated solvents.

Hydrocarbon Solvents

In nonpolar hydrocarbon solvents (hexane, toluene, benzene), solubility is expected to be limited due to the polar nature of the nitrogen-containing heterocycles and the ether linkage. However, the brominated pyridine portion may provide some solubility in aromatic hydrocarbons through π-π interactions.

Solvent Selection Considerations

For synthetic and analytical applications, solvent selection must consider:

- Chemical compatibility: Avoiding solvents that may react with the compound

- Thermal stability: Some solvents may affect thermal decomposition pathways

- Polarity matching: Optimal solvents match the compound's overall polarity

- Hydrogen bonding capacity: Important for compounds with basic nitrogen atoms

Aqueous Solubility Parameters

The aqueous solubility of 5-(azetidin-3-yloxy)-2-bromopyridine is significantly influenced by its ionic form and pH conditions. The compound exists in equilibrium between the neutral free base and protonated forms, depending on solution pH and the basicity of the azetidine nitrogen.

pH-Dependent Solubility

The azetidine nitrogen serves as the primary basic site in the molecule, with predicted pKa values around 9.80 ± 0.40 for related azetidine-containing bromopyridine compounds [4]. At physiological pH (approximately 7.4), the compound exists predominantly in the neutral form, but at lower pH values, protonation of the azetidine nitrogen occurs, forming a water-soluble cationic species.

The Henderson-Hasselbalch equation governs the pH-dependent solubility:

pH = pKa + log([base]/[acid])

At pH values below the pKa, the protonated form predominates, leading to enhanced aqueous solubility due to the ionic character of the protonated azetidine.

Salt Form Solubility

The hydrochloride salt form exhibits significantly enhanced water solubility compared to the free base [2]. Salt formation through protonation of the azetidine nitrogen creates an ionic compound with improved aqueous dissolution characteristics. The ionic nature of the hydrochloride salt typically results in enhanced water solubility compared to the neutral free base form .

Factors Affecting Aqueous Solubility

Several molecular features influence the aqueous solubility:

- Hydrophobic contribution: The brominated pyridine ring reduces water solubility

- Hydrophilic contribution: The nitrogen atoms provide sites for hydrogen bonding

- Molecular size: The overall molecular weight of 229.07 g/mol is moderate

- Conformational flexibility: The ether linkage allows some molecular flexibility

Temperature Dependence

Aqueous solubility typically increases with temperature for most organic compounds. However, specific temperature-solubility relationships for 5-(azetidin-3-yloxy)-2-bromopyridine have not been extensively documented in the available literature.

Comparison with Related Compounds

For reference, related compounds show varying aqueous solubilities:

- Simple pyridines: Generally water-soluble due to nitrogen basicity

- Bromopyridines: Reduced solubility compared to unsubstituted pyridines

- Azetidine derivatives: Variable solubility depending on substitution patterns

- Aromatic ethers: Generally low water solubility unless highly polar substituents are present

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (log P or log Kow) of 5-(azetidin-3-yloxy)-2-bromopyridine provides crucial information about its lipophilicity and potential bioavailability characteristics. This parameter represents the equilibrium distribution of the compound between n-octanol and water phases and serves as a measure of the relationship between lipophilicity and hydrophilicity [27].

Theoretical Considerations

The partition coefficient is fundamentally related to the molecular forces controlling distribution between immiscible phases [28]. For 5-(azetidin-3-yloxy)-2-bromopyridine, the log P value reflects the balance between hydrophobic contributions (brominated pyridine ring) and hydrophilic contributions (nitrogen-containing heterocycles and ether oxygen) [29].

The octanol-water system provides a model for biological membrane partitioning because octanol contains both hydrophobic and hydrophilic regions, similar to biological membranes [27]. The mutual saturation of octanol and water phases (octanol phase contains 20% water, water phase contains 8 × 10⁻³% octanol) creates conditions relevant to biological systems [28].

Structural Contributions to Lipophilicity

Several molecular features influence the partition coefficient:

Hydrophobic contributions:

- Brominated pyridine ring system

- Aromatic character providing π-electron density

- Halogen atom contributing to molecular volume

Hydrophilic contributions:

- Pyridine nitrogen (pKa-dependent)

- Azetidine nitrogen (most basic site)

- Ether oxygen (hydrogen bond acceptor)

Predictive Methods

Various computational approaches exist for predicting partition coefficients [30] [31]. The 3D-RISM-KH molecular theory of solvation with partial molar volume correction has shown excellent agreement with experimental data for predicting octanol-water partition coefficients [30]. These methods consider both the solvation free energy in octanol and water phases.

For heterocyclic compounds, prediction methods must account for:

- Ring strain effects: Particularly relevant for the azetidine ring

- Aromatic character: π-π interactions and electron delocalization

- Hydrogen bonding capabilities: Both donor and acceptor sites

- Conformational flexibility: Effect of molecular shape on solvation

Comparative Analysis

Related bromopyridine compounds typically show moderate lipophilicity, with log P values ranging from 1-4 depending on substitution patterns. The presence of the azetidine-ether substituent is expected to reduce the overall lipophilicity compared to simple bromopyridines due to the introduction of polar nitrogen and oxygen atoms.

Pharmaceutical Relevance

The partition coefficient has significant implications for drug-like properties:

- Absorption: Compounds with log P values between 1-3 generally show good oral absorption

- Distribution: Affects tissue distribution and membrane permeability

- Metabolism: Influences hepatic clearance and metabolic stability

- Excretion: Affects renal elimination pathways

Environmental Significance

From an environmental perspective, partition coefficients help predict:

- Bioaccumulation potential: Higher log P values indicate greater potential for bioaccumulation

- Soil sorption: Affects environmental fate and transport

- Aquatic toxicity: Correlates with acute toxicity to aquatic organisms

Acid-Base Properties and pKa Values

The acid-base properties of 5-(azetidin-3-yloxy)-2-bromopyridine are primarily determined by the basicity of its nitrogen-containing heterocycles. The compound contains two potentially basic nitrogen atoms: the pyridine nitrogen and the azetidine nitrogen, with significantly different basicity characteristics.

Primary Basic Site: Azetidine Nitrogen

The azetidine nitrogen represents the most basic site in the molecule due to the electron-rich nature of the four-membered ring nitrogen atom . Predicted pKa values for related azetidine-containing bromopyridine compounds indicate azetidine nitrogen basicity around 9.80 ± 0.40 [4]. This relatively high basicity results from:

- Ring strain effects: The four-membered ring concentrates electron density

- Hybridization: sp³ hybridization of the azetidine nitrogen

- Steric accessibility: The nitrogen lone pair is readily available for protonation

- Inductive effects: Limited electron withdrawal from the ether linkage

Secondary Basic Site: Pyridine Nitrogen

The pyridine nitrogen exhibits significantly lower basicity compared to the azetidine nitrogen. For unsubstituted pyridine, the pKa is approximately 5.2, but the presence of the electron-withdrawing bromine substituent at the 2-position substantially reduces this value. The 2-bromo substitution pattern places the electron-withdrawing group ortho to the pyridine nitrogen, maximizing the inductive effect.

Factors affecting pyridine nitrogen basicity:

- Bromine substitution: Strong electron-withdrawing inductive effect

- Position effects: Ortho substitution maximizes electronic influence

- Aromatic character: sp² hybridization reduces basicity compared to aliphatic amines

- Resonance effects: Delocalization of nitrogen lone pair

Protonation Equilibria

The compound can exist in multiple protonation states depending on solution pH:

- Diprotonated form (very low pH): Both nitrogens protonated

- Monoprotonated form (intermediate pH): Primarily azetidine nitrogen protonated

- Neutral form (high pH): No protonation

The Henderson-Hasselbalch equation describes each equilibrium:

pH = pKa + log([base]/[conjugate acid])

Salt Formation

The most common salt form involves protonation of the azetidine nitrogen to form the hydrochloride salt [2]. This salt formation process creates a positively charged azetidinium ion paired with a chloride anion . The preferential protonation of the azetidine nitrogen reflects its significantly higher basicity compared to the pyridine nitrogen.

Implications for Pharmaceutical Properties

The acid-base properties have significant implications for pharmaceutical applications:

Solubility modulation:

- Salt formation dramatically improves aqueous solubility

- pH-dependent solubility enables formulation optimization

- Ionic forms show enhanced dissolution rates

Bioavailability considerations:

- Protonated forms show altered membrane permeability

- pH-dependent absorption in different physiological environments

- Potential for pH-sensitive drug release systems

Chemical stability:

- Protonated forms may show different degradation pathways

- pH affects chemical reactivity and stability

- Storage pH optimization for maximum shelf life

Analytical implications:

- pH affects chromatographic retention

- Extraction efficiency varies with pH

- Spectroscopic properties change with protonation state

Comparative Basicity

The basicity relationship can be summarized as:

Azetidine nitrogen (pKa ≈ 9.8) >> Pyridine nitrogen (pKa ≈ 2-3, estimated with 2-bromo substitution)

This large difference in pKa values ensures selective protonation of the azetidine nitrogen under most practical conditions. The approximately 7-unit difference in pKa values means that the azetidine nitrogen will be essentially completely protonated before significant protonation of the pyridine nitrogen occurs.

Environmental and Biological pH Effects